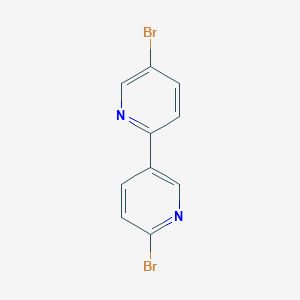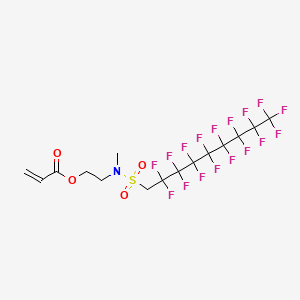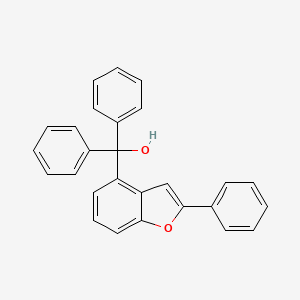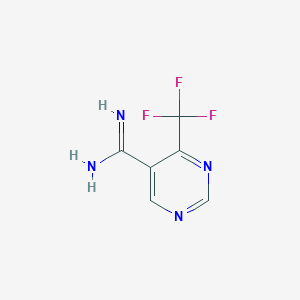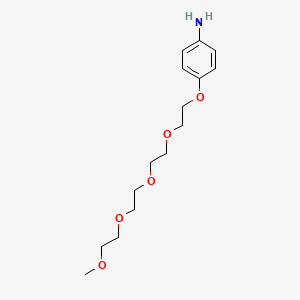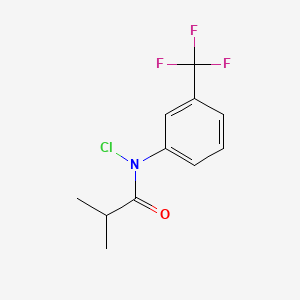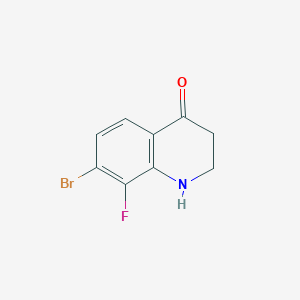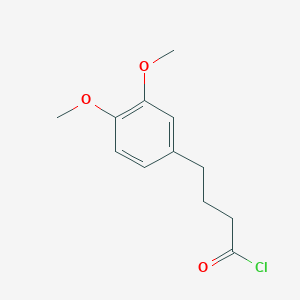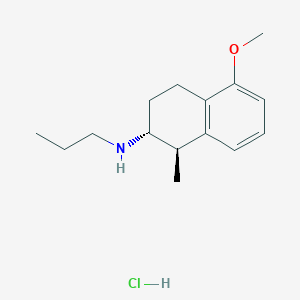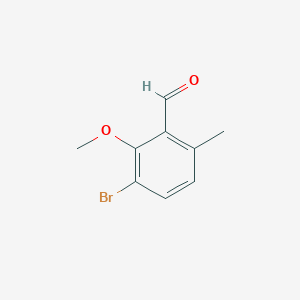
3-Bromo-2-methoxy-6-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxy-6-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9BrO2 It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-methylbenzaldehyde typically involves the bromination of 2-methoxy-6-methylbenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-Bromo-2-methoxy-6-methylbenzoic acid.
Reduction: 3-Bromo-2-methoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-methoxy-6-methylbenzaldehyde is utilized in several areas of scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methoxy-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing the compound to participate in various nucleophilic addition and substitution reactions. The bromine atom can also undergo electrophilic substitution, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
3-Bromo-2-methoxybenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-6-methoxybenzaldehyde: The position of the bromine atom is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
3-Bromo-6-methoxy-2-methylbenzaldehyde: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 3-Bromo-2-methoxy-6-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it suitable for a wide range of chemical transformations. Its combination of functional groups allows for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
3-bromo-2-methoxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3 |
Clé InChI |
ROEKPJLFYMRJSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)
